
Einecs 222-115-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 222-115-7, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium thiocyanate can be synthesized through the reaction of potassium cyanide (KCN) with sulfur or sulfur dioxide (SO2). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
KCN+S→KSCN
Alternatively, potassium thiocyanate can be produced by reacting potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN):
KOH+NH4SCN→KSCN+NH3+H2O
Industrial Production Methods
In industrial settings, potassium thiocyanate is often produced by the reaction of potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. This method allows for large-scale production of the compound, which is then purified and crystallized for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium thiocyanate undergoes several types of chemical reactions, including:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2).
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN).
Substitution: Potassium thiocyanate can participate in substitution reactions, where the thiocyanate ion (SCN-) is replaced by other anions or cations.
Common Reagents and Conditions
Common reagents used in reactions with potassium thiocyanate include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium thiocyanate include potassium sulfate, carbon disulfide, potassium sulfide, and hydrogen cyanide. These products have various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Potassium thiocyanate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in chemical synthesis and analysis, particularly in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biochemical assays and as a denaturant for proteins.
Medicine: It has applications in medical diagnostics, particularly in the determination of thyroid function.
Industry: Potassium thiocyanate is used in the production of herbicides, fungicides, and as a corrosion inhibitor in metalworking.
Wirkmechanismus
The mechanism of action of potassium thiocyanate involves its ability to form complexes with metal ions. The thiocyanate ion (SCN-) acts as a ligand, binding to metal ions and forming stable complexes. This property is utilized in various analytical and industrial applications, such as the detection of iron ions and the inhibition of metal corrosion.
Vergleich Mit ähnlichen Verbindungen
Potassium thiocyanate can be compared with other thiocyanate salts, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While these compounds share similar chemical properties, potassium thiocyanate is unique in its higher solubility in water and its specific applications in industrial processes. Other similar compounds include:
Sodium thiocyanate (NaSCN): Used in textile processing and as a reagent in chemical synthesis.
Ammonium thiocyanate (NH4SCN): Used in photographic processing and as a precursor in the synthesis of other chemicals.
Potassium thiocyanate stands out due to its specific applications in corrosion inhibition and its role in medical diagnostics.
Eigenschaften
CAS-Nummer |
3352-23-6 |
|---|---|
Molekularformel |
C20H25N10O11P |
Molekulargewicht |
612.4 g/mol |
IUPAC-Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35) |
InChI-Schlüssel |
LWBLDUTUVIXFJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


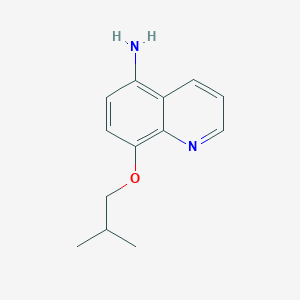

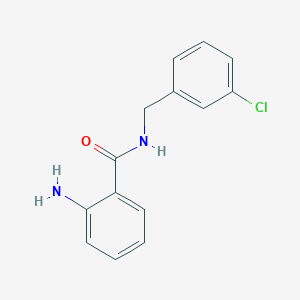


![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
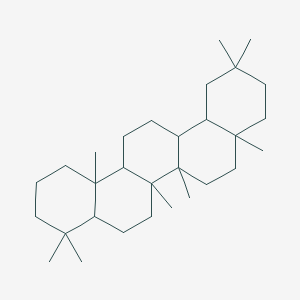
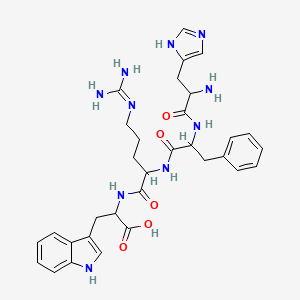




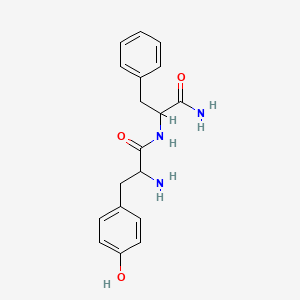
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)
